

potential biological activity of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-chloro-N-cyclohexylnicotinamide**

Cat. No.: **B1598251**

[Get Quote](#)

An In-Depth Technical Guide to the Potential Biological Activity of **2-chloro-N-cyclohexylnicotinamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on the potential biological activities of a specific derivative, **2-chloro-N-cyclohexylnicotinamide**. While direct extensive research on this particular molecule is not widely published, this document synthesizes information from structurally related compounds to build a comprehensive overview of its potential applications. By examining the structure-activity relationships of analogous nicotinamides, we can infer potential herbicidal, fungicidal, antimicrobial, and insecticidal properties. This guide provides a scientific rationale for future research, detailing potential mechanisms of action and outlining experimental protocols to validate these hypotheses.

Introduction to 2-chloro-N-cyclohexylnicotinamide: A Compound of Interest

2-chloro-N-cyclohexylnicotinamide belongs to the family of nicotinamide derivatives, which are analogs of niacin (Vitamin B3).^{[1][2]} The core structure consists of a pyridine ring with a carboxamide group at the 3-position. The specific substitutions in **2-chloro-N-**

cyclohexylnicotinamide, namely a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen, are key determinants of its potential bioactivity.[3]

The rationale for investigating this compound stems from the well-documented biological effects of related molecules:

- The 2-chloronicotinamide Scaffold: This structural motif is a key component in several commercially successful agrochemicals, such as the fungicide boscalid.[4] The chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to target proteins.[3]
- The N-cyclohexyl Group: This bulky, lipophilic group can impact the compound's ability to cross biological membranes and its steric interactions with target enzymes or receptors.[3]

Given these structural features, **2-chloro-N-cyclohexylnicotinamide** is a compound of academic and research interest with potential applications in agriculture and beyond.[3] This guide will explore these potential activities based on the established knowledge of its chemical relatives.

Potential Agrochemical Applications

The primary area of documented activity for 2-chloronicotinamide derivatives is in agriculture.

Herbicidal Activity

Several studies have demonstrated that N-substituted 2-chloronicotinamides exhibit significant herbicidal activity.[1][2][5] For instance, a series of N-(arylmethoxy)-2-chloronicotinamides showed excellent activity against bentgrass (*Agrostis stolonifera*) and duckweed (*Lemna paucicostata*).[1][2][5]

Table 1: Herbicidal Activity of Selected 2-chloronicotinamide Derivatives

Compound	Target Weed	Activity Metric	Value	Reference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide	Lemna paucicostata	IC50	7.8 μ M	[1] [2] [5]
Clomazone (Commercial Herbicide)	Lemna paucicostata	IC50	125 μ M	[2] [5]
Propanil (Commercial Herbicide)	Lemna paucicostata	IC50	2 μ M	[2] [5]

Based on these findings, it is plausible that **2-chloro-N-cyclohexylnicotinamide** could exhibit phytotoxic effects. The N-cyclohexyl group would contribute to the overall lipophilicity, which is often a desirable trait for herbicide uptake by plants.

A standard method for assessing herbicidal activity involves a petri dish assay with a model plant like cress (*Lepidium sativum*) or duckweed (*Lemna minor*).

- Preparation of Test Solutions: Dissolve **2-chloro-N-cyclohexylnicotinamide** in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in distilled water containing a surfactant (e.g., Tween 20) to ensure uniform application.
- Assay Setup:
 - For cress: Place a filter paper in a petri dish and moisten it with a known volume of the test solution. Spread a pre-counted number of cress seeds on the filter paper.
 - For duckweed: Add a known number of duckweed fronds to a petri dish containing a defined volume of the test solution in a growth medium.
- Incubation: Seal the petri dishes and incubate under controlled conditions of light and temperature.
- Data Collection: After a set period (e.g., 72 hours), measure parameters such as seed germination rate, root and shoot length (for cress), or frond number and biomass (for

duckweed).

- Analysis: Calculate the percentage of inhibition compared to a solvent-only control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Fungicidal Activity

The 2-chloronicotinamide scaffold is famously present in boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide.^[4] This suggests that **2-chloro-N-cyclohexylnicotinamide** could also possess antifungal properties. Research on other niacinamide derivatives has shown promising activity against various plant pathogens.^{[4][6]} For example, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate exhibited good fungicidal activity against *Botryosphaeria berengriana*.^{[4][6]}

Table 2: Fungicidal Activity of a Related Niacinamide Derivative

Compound	Target Fungus	Activity Metric	Value	Reference
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate	<i>Botryosphaeria berengriana</i>	EC ₅₀	6.68 ± 0.72 µg/mL	[4][6]
Fluxapyroxad (Commercial Fungicide)	<i>Botryosphaeria berengriana</i>	EC ₅₀	Similar to the test compound	[4][6]

The antifungal activity can be assessed using a mycelial growth inhibition assay.

- Preparation of Media: Prepare potato dextrose agar (PDA) and amend it with various concentrations of **2-chloro-N-cyclohexylnicotinamide** dissolved in a solvent.
- Inoculation: Place a mycelial plug from a pure culture of the target fungus (e.g., *Fusarium graminearum*, *Botrytis cinerea*) onto the center of the amended PDA plates.
- Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate (solvent only) reaches the edge of the plate.

- Data Collection: Measure the diameter of the fungal colony on each plate.
- Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value.

Insecticidal Activity

While less documented, some nicotinamide derivatives have shown insecticidal properties.^[6] ^[7] The insecticidal activity often stems from their interaction with the insect nervous system, for example, as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs).^[8] The structural similarity of the pyridine core to nicotine suggests this as a potential mode of action. ^[6] Monoamide compounds, a broad class that includes **2-chloro-N-cyclohexylnicotinamide**, have been identified as having insecticidal effects against pests like *Spodoptera frugiperda*.^[9] ^[10]

Potential Antimicrobial Activity

Beyond agricultural applications, nicotinamide derivatives have been explored for their activity against human and animal pathogens.

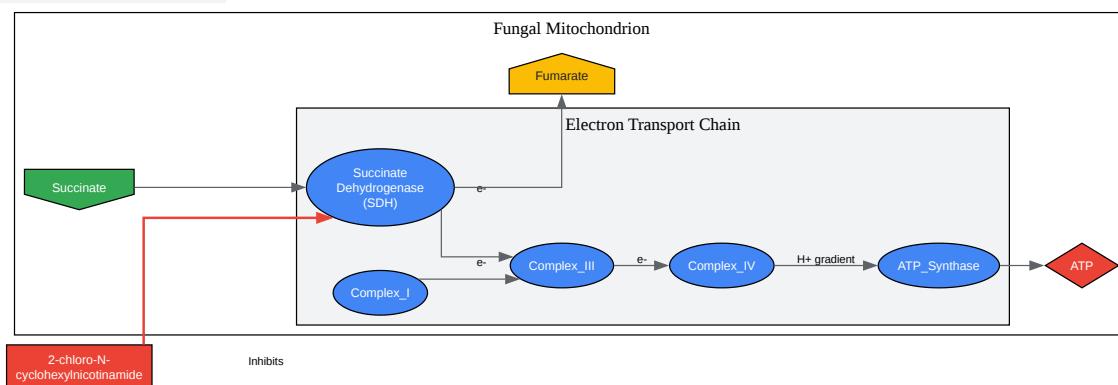
Antibacterial Activity

Studies on compounds like 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives have shown antibacterial activity against both Gram-positive (*Staphylococcus aureus*, *Streptococcus mutans*) and Gram-negative (*E. coli*, *S. typhi*) bacteria.^[11] Other 2-chloro-N-aryl acetamide derivatives have also demonstrated excellent antibacterial and antifungal activity. ^[12]

Antifungal Activity against Human Pathogens

Derivatives of nicotinamide have shown efficacy against pathogenic fungi like *Candida albicans*.^[13] For instance, 2-amino-N-(3-isopropylphenyl)nicotinamide displayed significant antifungal activity, including against fluconazole-resistant strains.^[13] The related compound 2-chloro-N-phenylacetamide has been shown to be effective against *Aspergillus flavus* and *Candida* species.^[14]^[15]^[16]

The minimum inhibitory concentration (MIC) against bacteria or fungi can be determined using the broth microdilution method.

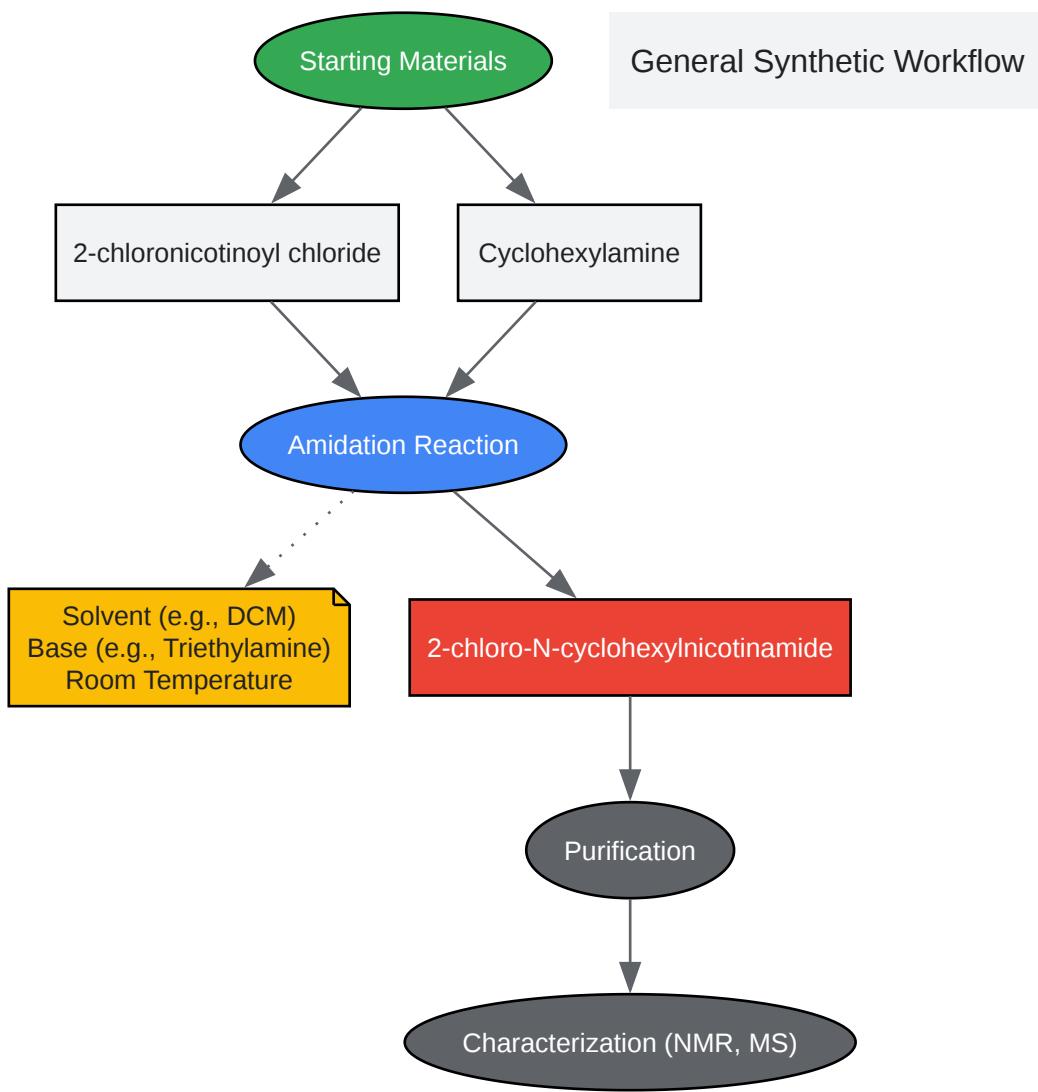

- Preparation of Inoculum: Prepare a standardized suspension of the microbial cells in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Preparation of Assay Plate: In a 96-well microtiter plate, prepare serial two-fold dilutions of **2-chloro-N-cyclohexylnicotinamide** in the broth.
- Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
- Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Putative Mechanisms of Action

The diverse potential activities of **2-chloro-N-cyclohexylnicotinamide** suggest multiple possible mechanisms of action.

- As a Fungicide: Drawing a parallel with bosalid, a primary hypothesis is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. This would disrupt fungal respiration and energy production.

Hypothesized SDHI Mechanism of Action


[Click to download full resolution via product page](#)

Caption: Hypothesized SDHI Mechanism of Action

- As an Herbicide: The mechanism for herbicidal nicotinamides is less defined but could involve the inhibition of key enzymes in amino acid synthesis, fatty acid biosynthesis, or pigment production.
- As an Insecticide: A likely target is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to overstimulation and paralysis.
- As an Antimicrobial: For bacteria, potential targets include essential enzymes like dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.^[3] For fungi, in addition to SDH, disruption of the cell membrane via interaction with ergosterol is another possibility.^{[15][16]}

General Synthesis Route

Based on synthetic procedures for analogous compounds, **2-chloro-N-cyclohexylnicotinamide** can be synthesized via a straightforward amidation reaction.[11]

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow

The synthesis would typically involve reacting 2-chloronicotinoyl chloride with cyclohexylamine in the presence of a base like triethylamine to neutralize the HCl byproduct. The product can then be purified using standard techniques like column chromatography or recrystallization.

Future Research Directions

The potential biological activities of **2-chloro-N-cyclohexylNicotinamide** outlined in this guide are based on extrapolation from related compounds. To definitively establish its bioactivity profile, the following steps are recommended:

- Chemical Synthesis and Characterization: Synthesize and purify **2-chloro-N-cyclohexylNicotinamide** and confirm its structure using NMR and mass spectrometry.
- Broad-Spectrum Biological Screening: Conduct the primary screening assays described in this guide (herbicidal, fungicidal, insecticidal, antibacterial, and antifungal) to identify any "hit" activities.
- Dose-Response Studies: For any identified activities, perform detailed dose-response studies to determine IC₅₀ or EC₅₀ values.
- Mechanism of Action Studies: If significant activity is confirmed, conduct further experiments to elucidate the mechanism of action. For example, if antifungal activity is observed, perform enzyme inhibition assays with succinate dehydrogenase.
- In Vivo Testing: For promising activities, progress to in vivo testing in greenhouse trials (for agrochemicals) or animal models (for therapeutic applications), while also assessing for any potential toxicity.

Conclusion

2-chloro-N-cyclohexylNicotinamide is a structurally interesting molecule with a high potential for diverse biological activities. Based on the extensive research on related nicotinamide derivatives, it is a promising candidate for investigation as a novel herbicide, fungicide, insecticide, or antimicrobial agent. The scientific rationale and experimental frameworks provided in this guide offer a clear path for researchers to explore and validate the potential of this compound, contributing to the discovery of new bioactive molecules for a range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-chloro-N-cyclohexylnicotinamide | 57841-70-0 | Benchchem [benchchem.com]
- 4. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlations of the electrophysiological activity of neonicotinoids with their binding and insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insecticidal activity of monoamide compounds from *Humulus scandens* against *Spodoptera frugiperda* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insecticidal activity of monoamide compounds from *Humulus scandens* against *Spodoptera frugiperda* [frontiersin.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ijpsr.info [ijpsr.info]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of *Aspergillus flavus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]

- To cite this document: BenchChem. [potential biological activity of 2-chloro-N-cyclohexylnicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598251#potential-biological-activity-of-2-chloro-n-cyclohexylnicotinamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com